molecular formula C13H14N4O5S2 B2776940 N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 903354-56-3

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2776940
CAS RN: 903354-56-3
M. Wt: 370.4
InChI Key: NQSOCUKPCAPAQO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a hydroxyamino group, and a benzamide group. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. The presence of different functional groups can lead to a variety of bonding and electronic configurations .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure and functional groups. These properties can be analyzed using various techniques, including chromatography, spectrophotometry, and electrochemical analysis .

Scientific Research Applications

Anticancer Research

Thiophene derivatives, which are part of the compound’s structure, have been studied for their anticancer properties . The compound could be used to synthesize new molecules that target specific pathways in cancer cells, potentially leading to the development of novel anticancer drugs.

Anti-inflammatory Activity

Compounds with thiophene rings have shown anti-inflammatory effects . This compound could be investigated for its efficacy in reducing inflammation, which is a common pathway in many diseases, including arthritis and cardiovascular diseases.

Antimicrobial Properties

The thiophene moiety is known to impart antimicrobial properties . This compound could be explored for its use in creating new antimicrobial agents that could help combat resistant strains of bacteria.

Organic Semiconductor Research

Thiophene-based molecules play a significant role in the advancement of organic semiconductors . This compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound could be applied in material science to prevent corrosion in metals, extending their lifespan and reliability.

Analytical Chemistry

N-hydroxy amino coumarin compounds, which share a functional group with our compound, have been used in the analysis of aldehydes . This compound could be synthesized into derivatization agents for aldehydes, improving the detection and analysis of these compounds in various materials.

Voltage-Gated Sodium Channel Blockade

Thiophene derivatives have been used as voltage-gated sodium channel blockers . This compound could be researched for its potential use in developing new anesthetics or treatments for conditions associated with dysfunctional sodium channels.

Food Quality Analysis

The compound’s potential to form derivatives that react with aldehydes can be extended to food quality analysis . It could be used to detect aldehydes that indicate food spoilage or fermentation, thus ensuring food safety and quality.

Mechanism of Action

The mechanism of action of such compounds in biological systems can vary widely depending on their structure and the specific functional groups present. Some similar compounds have been studied for their potential as enzyme inhibitors .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for such compounds could include further exploration of their potential biological activities, development of more efficient synthesis methods, and detailed study of their physical and chemical properties .

properties

IUPAC Name

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S2/c1-21-8-4-3-7(5-9(8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSOCUKPCAPAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

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